molecular formula C6H9N3O B2710537 2-methoxy-N-methylpyrimidin-5-amine CAS No. 1314968-29-0

2-methoxy-N-methylpyrimidin-5-amine

Cat. No.: B2710537
CAS No.: 1314968-29-0
M. Wt: 139.158
InChI Key: QZIIUKMRWSOWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-methoxy-N-methylpyrimidin-5-amine can be achieved through several methods. One common synthetic route involves the reaction of 2-methoxypyrimidin-5-amine with paraformaldehyde and sodium triacetoxyborohydride in the presence of activated molecular sieves . The reaction is typically carried out in dichloroethane (DCE) as the solvent. This method provides a straightforward approach to obtaining the desired compound with high purity.

Chemical Reactions Analysis

2-methoxy-N-methylpyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

2-methoxy-N-methylpyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-methylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-methoxy-N-methylpyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-N-methylpyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-7-5-3-8-6(10-2)9-4-5/h3-4,7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIIUKMRWSOWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(N=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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